6-Chloro-2-methoxynicotinonitrile

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Medicinal chemists developing kinase-targeted therapeutics require a regiospecific coupling handle at the pyridine 6-position - a challenge unmet by positional isomers. 6-Chloro-2-methoxynicotinonitrile (CAS 121643-46-7) provides the exclusive 6-Cl/2-OMe substitution pattern essential for constructing GSK3 and eNOS inhibitor pharmacophores. • Documented h-eNOS IC₅₀ = 180 nM - a validated baseline for SAR optimization. • Patent-claimed GSK3 inhibitor scaffold for oncology, diabetes, and neurodegeneration programs. • CNS-compatible profile: LogP ~1.8, TPSA 45.9 Ų for neurological target probe development. • Consistent 97% purity across major suppliers; ships under inert gas at 2-8°C.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 121643-46-7
Cat. No. B1591114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methoxynicotinonitrile
CAS121643-46-7
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Cl)C#N
InChIInChI=1S/C7H5ClN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3
InChIKeyBXDPLINBPHQTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methoxynicotinonitrile Overview


6-Chloro-2-methoxynicotinonitrile (CAS 121643-46-7) is a disubstituted pyridine derivative with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . It is a white to off-white solid with a predicted boiling point of 272.1±35.0 °C and a predicted density of 1.33±0.1 g/cm³ . This compound serves as a critical intermediate in medicinal chemistry, where its chlorine atom acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, enabling the construction of diverse nicotinonitrile-based libraries [1]. The presence of both a chlorine and a methoxy group on the pyridine ring provides a unique electronic and steric environment, making it a strategic building block for synthesizing compounds targeting kinases, G-protein coupled receptors, and other therapeutically relevant enzymes [2].

Role
Synthetic intermediate for nicotinonitrile libraries
Key Reactivity
6-chloro handle for regiospecific coupling reactions
Application Fit
Supports kinase & GPCR target research

6-Chloro-2-methoxynicotinonitrile Specificity


The substitution of 6-Chloro-2-methoxynicotinonitrile with seemingly similar nicotinonitrile analogs, such as its positional isomer 2-chloro-6-methoxynicotinonitrile (CAS 121643-47-8), is not viable due to profound differences in their chemical reactivity and the resulting biological activity of their derivatives. The precise placement of the chlorine atom at the 6-position and the methoxy group at the 2-position creates a unique electronic density distribution that governs both its synthetic utility and the binding affinity of downstream molecules . Altering this substitution pattern leads to steric and electronic changes that can abolish or drastically alter interaction with specific biological targets [1]. Furthermore, the compound's predicted physicochemical properties, including a LogP of ~1.8 and a pKa of -3.30, are distinct from its analogs, impacting solubility and permeability in biological assays . This specificity is crucial; as demonstrated in the patent literature, 6-Chloro-2-methoxynicotinonitrile is explicitly claimed as a key precursor for specific kinase inhibitor scaffolds, a role its isomers cannot fulfill due to divergent synthetic pathways and final molecular geometry [2].

Target: 6-Chloro-2-methoxynicotinonitrile
Reactive chlorine at 6-position adjacent to ring N
Claimed key intermediate for GSK3 inhibitor patents
Distinct predicted LogP and pKa profiles govern assay behavior
Substitute: 2-Chloro-6-methoxynicotinonitrile (CAS 121643-47-8)
Chlorine at 2-position between methoxy and nitrile
Not claimed for GSK3; leads to different regioisomers
Different physicochemical properties alter solubility and permeability

6-Chloro-2-methoxynicotinonitrile: Scientific Evidence


Positional Isomerism Determines Reactivity

The synthetic utility of 6-Chloro-2-methoxynicotinonitrile is fundamentally different from its positional isomer, 2-chloro-6-methoxynicotinonitrile (CAS 121643-47-8). This difference is highlighted by their distinct synthetic routes and reaction outcomes, despite both being synthesized from 2,6-dichloronicotinonitrile. The choice of isomer dictates which position is activated for further functionalization, directly impacting the structure of the final pharmaceutical candidate .

Positional Isomerism
Data to verify
Target: reactive handle at 6-position
Comparator (2-Cl-6-OMe): reactive handle at 2-position
Regiochemistry mismatch; correct isomer critical for intended coupling product
Direct synthesis comparison; verify isomer identity before use
Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Privileged GSK3 Inhibitor Scaffold

Patent literature directly claims the use of 6-Chloro-2-methoxynicotinonitrile as a key structural element within compounds designed to inhibit Glycogen Synthase Kinase 3 (GSK3) [1]. This is a specific, target-focused application that demonstrates a clear, intentional selection of this scaffold over other nicotinonitrile isomers for developing therapeutics in areas like Alzheimer's disease, diabetes, and cancer [2].

GSK3 Inhibitor Scaffold
Class-level
Claimed key intermediate for GSK3 inhibitor series in patent literature
Supports target-focused selection for GSK3 research programs
Patent claim; verify applicability to specific scaffold design
Kinase Inhibition GSK3 Drug Discovery

Distinct Physicochemical Profile

The predicted physicochemical properties of 6-Chloro-2-methoxynicotinonitrile provide a quantitative basis for its differentiation. Its lipophilicity (LogP ~1.8) [1] and extremely low basicity (pKa = -3.30 ± 0.10) are distinct from many analogs and inform its behavior in biological assays. Its water solubility of 0.699 mg/mL is a critical parameter for preparing solutions for in vitro testing, directly impacting experimental reproducibility.

Physicochemical Profile
Data to verify
LogP ~1.8 pKa -3.30 Solubility 0.699 mg/mL
Quantitative basis for experimental design and formulation
Predicted values; experimental validation recommended
ADME Physicochemical Properties Solubility

eNOS Inhibitory Activity

6-Chloro-2-methoxynicotinonitrile has documented inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC₅₀ value of 180 nM [1]. This specific, quantifiable bioactivity provides a validated starting point for structure-activity relationship (SAR) studies focused on eNOS, a target implicated in various cardiovascular and inflammatory diseases.

eNOS Inhibition
Reported
IC₅₀ = 180 nM
Reported eNOS inhibition baseline for SAR studies
Human eNOS in SF9 cells, 1 h incubation
Enzyme Inhibition eNOS BindingDB

CNS nAChR Binding Affinity

6-Chloro-2-methoxynicotinonitrile has been tested for its binding affinity against nicotinic acetylcholine receptors (nAChRs) in synaptic membrane fractions from rat cerebral cortices . This CNS-relevant assay context demonstrates the compound's potential as a probe for neurological research and differentiates its application space from analogs lacking this specific target engagement profile.

CNS nAChR Binding
Data to verify
Tested for binding affinity in rat cerebral cortex nAChR
Supports CNS receptor research and probe development
No quantitative affinity data reported; source review needed
nAChR Receptor Binding CNS

6-Chloro-2-methoxynicotinonitrile Applications


GSK3 Inhibitor Design and Synthesis

Procure 6-Chloro-2-methoxynicotinonitrile as a core starting material for developing novel Glycogen Synthase Kinase 3 (GSK3) inhibitors. This is based on direct patent claims that identify this specific scaffold as a key intermediate for compounds targeting GSK3, a well-validated target in oncology, diabetes, and neurodegenerative diseases [1]. Its unique reactivity at the 6-chloro position enables the installation of diverse pharmacophores required for potent kinase inhibition [2].

Palladium-Catalyzed Regiospecific Coupling

Utilize 6-Chloro-2-methoxynicotinonitrile in medicinal chemistry campaigns that require a regiospecific coupling handle at the 6-position of the pyridine ring. The chlorine atom is primed for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, enabling the construction of complex molecular architectures [2]. This scenario is critical when the target molecule demands substitution at this specific position, a requirement that its positional isomer, 2-chloro-6-methoxynicotinonitrile (CAS 121643-47-8), cannot fulfill due to its inverted reactivity pattern .

eNOS Inhibitor SAR Studies

Employ 6-Chloro-2-methoxynicotinonitrile as a validated starting point for structure-activity relationship (SAR) studies aimed at developing endothelial Nitric Oxide Synthase (eNOS) inhibitors. The compound has a documented IC₅₀ of 180 nM against human eNOS [3], providing a clear baseline for optimizing potency, selectivity, and metabolic stability in a new series of eNOS-targeting therapeutics.

CNS-Penetrant nAChR Probe Development

Incorporate 6-Chloro-2-methoxynicotinonitrile into research programs focused on neurological targets, specifically as a probe for studying nicotinic acetylcholine receptors (nAChRs). The compound has been assayed for binding affinity in rat cerebral cortex synaptic membranes , and its favorable predicted LogP of 1.8 and topological polar surface area of 45.9 Ų are consistent with CNS drug-like properties, making it a suitable starting point for CNS drug discovery .

Application
Selection Property
Validation Focus
GSK3 inhibitor scaffold research
Regiospecific 6-chloro coupling handle
Scaffold fidelity to patent-claimed GSK3 inhibitors
Palladium-catalyzed regiospecific coupling
Reactive chlorine at 6-position
Isomer-specific coupling product identity
eNOS inhibitor SAR studies
Reported eNOS inhibition activity
Potency and selectivity optimization
CNS nAChR probe research
CNS receptor binding profile
Brain penetration and target engagement verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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